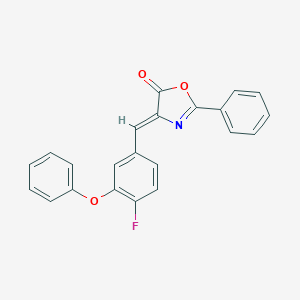

4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as FPhO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPhO is a heterocyclic compound that belongs to the oxazole family. It has a molecular weight of 355.4 g/mol and a molecular formula of C22H15FNO3.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the target organism. In cancer cells, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In fungi and bacteria, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to inhibit the activity of specific enzymes involved in cell wall synthesis and energy production.

Biochemical and Physiological Effects

4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. In cancer cells, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to induce apoptosis, which is a process of programmed cell death. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In fungi and bacteria, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to disrupt cell wall synthesis and energy production, leading to cell death.

Advantages and Limitations for Lab Experiments

4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has good solubility in various solvents, allowing for easy manipulation in experiments. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also shown promising results in various assays, making it a good candidate for further studies.

However, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one also has some limitations for lab experiments. It can be toxic to certain cell lines at high concentrations, making it difficult to determine the optimal concentration for experiments. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can also be difficult to purify, leading to impurities that can affect the results of experiments.

Future Directions

There are several future directions for the study of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. In medicine, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be further studied for its anticancer, antifungal, and antibacterial properties. It can also be studied for its potential as a drug delivery system, as it has good solubility in various solvents. In agriculture, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be further studied for its insecticidal properties and its potential as a natural alternative to synthetic pesticides. In material science, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be further studied for its potential as a dye and as a building block for the synthesis of other compounds.

Conclusion

In conclusion, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, or 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, is a chemical compound that has shown potential applications in various fields such as medicine, agriculture, and material science. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized by the condensation reaction between 4-fluoro-3-phenoxybenzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a catalyst. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one acts by inhibiting specific enzymes or proteins in the target organism and has various biochemical and physiological effects. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one in various fields.

Synthesis Methods

The synthesis of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves the condensation reaction between 4-fluoro-3-phenoxybenzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and requires heating to a specific temperature. The yield of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be improved by optimizing the reaction conditions such as the amount of catalyst, solvent, and reaction time.

Scientific Research Applications

4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its anticancer, antifungal, and antibacterial properties. It has been found to inhibit the growth of cancer cells and reduce the size of tumors in animal models. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also shown promising results in the treatment of fungal and bacterial infections.

In agriculture, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its insecticidal properties. It has been found to be effective against various pests such as aphids, whiteflies, and thrips. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be used as a natural alternative to synthetic pesticides, which can have harmful effects on the environment and human health.

In material science, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential as a dye and as a building block for the synthesis of other compounds. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to have good solubility in various solvents and can be easily modified to have different properties.

properties

Product Name |

4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one |

|---|---|

Molecular Formula |

C22H14FNO3 |

Molecular Weight |

359.3 g/mol |

IUPAC Name |

(4Z)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C22H14FNO3/c23-18-12-11-15(14-20(18)26-17-9-5-2-6-10-17)13-19-22(25)27-21(24-19)16-7-3-1-4-8-16/h1-14H/b19-13- |

InChI Key |

RGYFZOIRRUMKIV-UYRXBGFRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C=C3)F)OC4=CC=CC=C4)/C(=O)O2 |

SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4)C(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4)C(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-ethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299096.png)

![ethyl 2-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299097.png)

![3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B299099.png)

![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299101.png)

![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)

![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)

![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)

![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299108.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299109.png)

![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)

![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)

![5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299116.png)

![isopropyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299119.png)